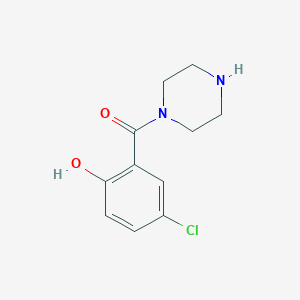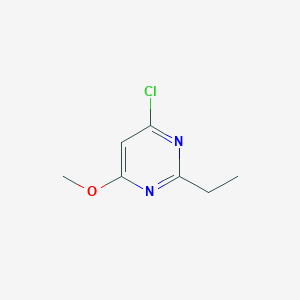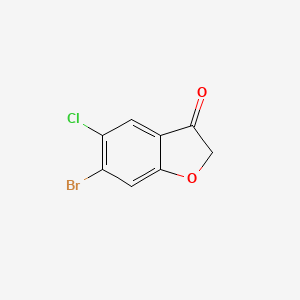
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H5Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in laboratory research and the manufacture of various substances .
Preparation Methods
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,6-trichlorobenzonitrile with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Condensation Reactions: The nitrile group can react with amines to form amides or other nitrogen-containing compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the manufacture of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparison with Similar Compounds
Similar compounds to 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile include other pyrimidine derivatives such as:
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Another heterocyclic compound with different substituents.
These compounds share some chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C12H6Cl3N3 |
|---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-1-2-9(14)11(15)10(8)12-17-5-7(3-4-16)6-18-12/h1-2,5-6H,3H2 |
InChI Key |
JTSDTFDWAHWAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)







